Asoprisnil
Overview
Description
Asoprisnil is a novel, orally active selective progesterone receptor modulator (SPRM) that has been studied for its potential in managing symptomatic uterine leiomyomata (fibroids). It exhibits mixed progesterone agonist and antagonist activities, making it a unique compound in the field of gynecological therapeutics .
Mechanism of Action
Target of Action
Asoprisnil is a selective progesterone receptor modulator . Its primary target is the progesterone receptor (PR), which plays a crucial role in various progesterone target tissues .
Mode of Action
This compound exhibits mixed partial agonist/antagonist effects on the progesterone receptor . It interacts with both coactivators and corepressors via the ligand binding domain (LBD) of PR . This interaction results in differential recruitment of these factors compared to other compounds, leading to its unique biological effects .
Biochemical Pathways
This compound activates the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptotic pathway in cultured uterine leiomyoma cells . It increases the contents of TRAIL, Death Receptor (DR)4, and DR5 in a dose-dependent manner, leading to the cleavage of caspase-8, -7, and -3 . It also down-regulates X-linked chromosome-linked inhibitor of apoptosis protein levels .
Pharmacokinetics
It is known to be extensively metabolized in animal (mouse, rat, dog, guinea pig, and monkey) and human liver microsomes .
Result of Action
This compound inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells . It decreases the number of viable cells, the proliferating cell nuclear antigen (PCNA)-positive rate, and PCNA protein expression . It also increases the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression, and decreases Bcl-2 protein expression .
Action Environment
The action of this compound is influenced by the presence of follicular phase estrogen concentrations . In the presence of these concentrations, this compound reduces uterine leiomyoma volume in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Asoprisnil shows high specificity to the progesterone receptor (PR) in cell-free systems and transactivation assays . It exhibits PR-specific and tissue-selective effects in in vitro and animal models . This compound and its active metabolite J912 show high binding affinity for the PR, reduced binding affinities for glucocorticoid and androgen receptors, and no binding affinity for the estrogen receptor .
Cellular Effects
This compound has been shown to inhibit proliferation and induce apoptosis in cultured human uterine leiomyoma cells . It decreases the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells . This compound increases the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreases Bcl-2 protein expression in cultured leiomyoma cells .
Molecular Mechanism
This compound demonstrates antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay . Unlike RU486, NCoR binding to this compound-bound PR could be displaced with equal affinity by NCoR or TIF2 peptides . It weakly activates T47D cell gene expression of Sgk-1 and PPL and antagonizes P4-induced expression of both genes .
Temporal Effects in Laboratory Settings
This compound consistently prolonged the menstrual cycle at doses ≥10mg QD . The effects on luteal phase progesterone indicative of luteinization were inconsistent and lacked dose dependency .
Preparation Methods
The synthesis of asoprisnil involves several steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Asoprisnil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroidal backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert ketones to alcohols, impacting the compound’s solubility and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .
Scientific Research Applications
Asoprisnil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying SPRMs and their interactions with progesterone receptors.
Medicine: Clinically, this compound has been investigated for its potential to reduce uterine fibroid volume and alleviate symptoms like heavy menstrual bleeding
Comparison with Similar Compounds
Asoprisnil is part of a broader class of SPRMs, which includes compounds like mifepristone and ulipristal acetate. Compared to these, this compound has a unique profile of mixed agonist/antagonist activity, making it particularly effective in targeting uterine tissues without causing significant hypo-estrogenism or bone loss . Other similar compounds include telapristone and vilaprisan, which also exhibit selective progesterone receptor modulation but with different clinical applications and side effect profiles .
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199396-76-4 | |
Record name | Asoprisnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asoprisnil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asoprisnil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOPRISNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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